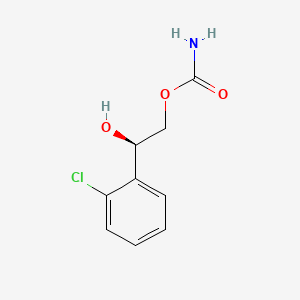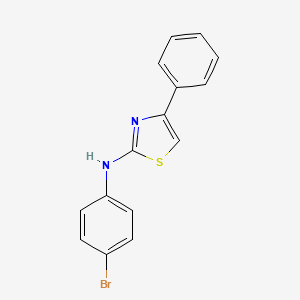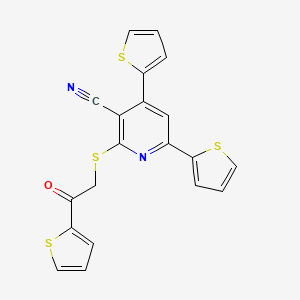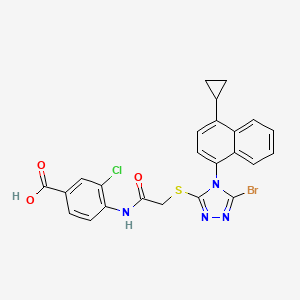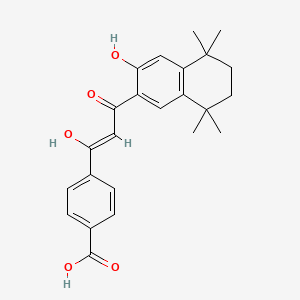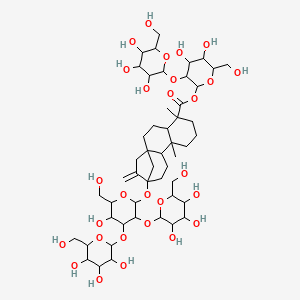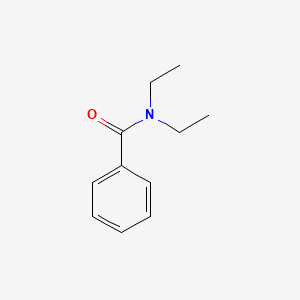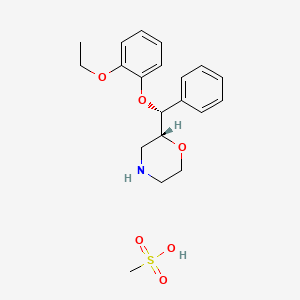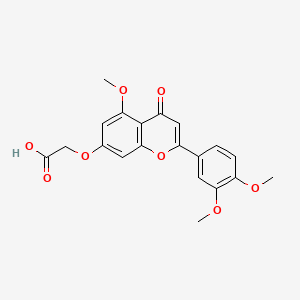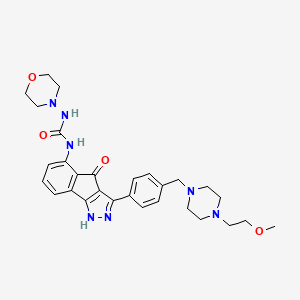
RGB-286638 free base
Overview
Description
RGB-286638 free base is a multitargeted cyclin-dependent kinase inhibitor . It inhibits the kinase activity of cyclin T1-CDK9, cyclin B1-CDK1, cyclin E-CDK2, cyclin D1-CDK4, cyclin E-CDK3, and p35-CDK5 with IC50s of 1, 2, 3, 4, 5 and 5 nM, respectively . It also inhibits GSK-3β, TAK1, Jak2 and MEK1, with IC50s of 3, 5, 50, and 54 nM .
Molecular Structure Analysis
The chemical formula of this compound is C29H35N7O4 . It has an exact mass of 545.28 and a molecular weight of 545.640 . The compound contains a total of 80 bonds, including 45 non-H bonds, 19 multiple bonds, 8 rotatable bonds, 2 double bonds, 17 aromatic bonds, 2 five-membered rings, 4 six-membered rings, 1 eight-membered ring, 1 nine-membered ring, 1 twelve-membered ring, 1 ketone (aromatic), 1 urea (-thio) derivative, and 2 tertiary amines .Chemical Reactions Analysis
This compound is a CDK inhibitor that inhibits the kinase activity of several cyclins . It also inhibits GSK-3β, TAK1, Jak2 and MEK1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 545.63 and a chemical formula of C29H35N7O4 . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
Illumination and Color Control
The research by Tang, Huang, & Ying (2014) focuses on a novel control structure for RGB LED lighting systems. They developed a flux feedback and temperature feed-forward control system to regulate both luminous intensity and color outputs, which is crucial for future lighting solutions.
Optical Camera Communications
Pengfei Luo et al. (2015) explored the use of RGB LEDs in optical camera communications (OCC), integrating it with digital cameras in smart devices for parallel visible light communications. This system demonstrated potential in cost-effective and long-distance data transmission.
Remote Photoplethysmography
In a study by van Gastel, Stuijk, & de Haan (2015), the feasibility of remote photoplethysmography (rPPG) in the infrared spectrum using RGB cameras was investigated. This broadens the scope of applications for rPPG, particularly in health monitoring and diagnostics.
Advanced Flashlight Design
Hsiang-Chen Wang et al. (2016) designed an all-reflective, color temperature-adjustable LED flashlight using RGB LEDs. This flashlight offers adjustable color temperature, illuminance uniformity, and improved visual contrast for specialized illumination purposes.
RGB-D
Sensors and CalibrationThe research by Villena-Martinez et al. (2017) focuses on the calibration of RGB-D sensors, which are essential for applications in robotics, CAD, and other areas. They compared various calibration methods across different RGB-D sensors to enhance the accuracy and sensitivity of these devices.
Multivariable Robust Control for RGB LED Systems
In a study by Wang, Tang, & Huang (2010), a novel control structure for RGB LED lighting systems was proposed. This involved multivariable robust control techniques to regulate color and luminous intensity outputs, addressing the challenges posed by temperature variations in RGB LEDs.
High-Efficiency RGB LED Drivers
Hasan & Ang (2011) designed a microcontroller-based RGB driver for a 3x3 RGB display panel. Their system improved efficiency and enabled dimming control for each LED, demonstrating advances in LED technology.
RGB LEDs in pH Measurement
Dali et al. (2022) evaluated RGB LEDs for pH measurement systems using colorimetric approaches. They identified the LED color with the best performance in terms of signal response and absorbance behavior, contributing to cost-effective sensing solutions.
RGB in Analytical Chemistry Education
Veloso, Sacramento, & Royo (2022) presented the use of RGB in teaching analytical chemistry. They compared RGB with traditional spectrophotometry for coffee concentration analysis, demonstrating its potential as an accessible and low-cost educational tool.
Mechanism of Action
Target of Action
RGB-286638 is a multi-targeted inhibitor with targets comprising the family of cyclin-dependent kinases (CDKs) and a range of other cancer-relevant tyrosine and serine/threonine kinases . It inhibits the kinase activity of cyclin T1-CDK9, cyclin B1-CDK1, cyclin E-CDK2, cyclin D1-CDK4, cyclin E-CDK3, and p35-CDK5 . It also inhibits GSK-3β, TAK1, Jak2, and MEK1 .
Mode of Action
RGB-286638 inhibits several tyrosine and serine/threonine non-CDK enzymes . It triggers P53-dependent and -independent anti-multiple myeloma activity through inhibition of transcriptional CDKs . The induction of apoptosis is likely to occur through a mechanism involving inhibition of RNA polymerase II CTD phosphorylation .
Biochemical Pathways
RGB-286638 affects the pathways related to cell cycle progression and transcription . It inhibits the phosphorylation of the C-terminal domain of the largest RNA polymerase II subunit, which is essential to RNA polymerase II transcriptional activity . This results in the downregulation of oncogenic miR-19, miR-92a-1, and miR-21 .
Result of Action
RGB-286638 induces apoptosis in cells . It results in the rapid disappearance of the anti-apoptotic BCL2 family member, Mcl-1 . It also inhibits tumor growth and has shown antitumor activity against a broad range of human tumor cell lines both in vitro and in vivo .
Action Environment
The action of RGB-286638 can be influenced by various environmental factors. For instance, the compound is tolerated when administered at 120 mg/d for 5 days every 28 days . Prolonged disease stabilization was seen across different dose levels . .
Safety and Hazards
RGB-286638 free base is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of inhalation, contact with skin, eyes, or if swallowed, appropriate first aid measures should be taken .
Relevant Papers The most relevant paper retrieved is a Phase I Study of RGB-286638, A Novel, Multitargeted Cyclin-Dependent Kinase Inhibitor in Patients with Solid Tumors . This study was set up to determine the maximum tolerable dose of RGB-286638 for further development and to evaluate pharmacokinetic and pharmacodynamic profiles in patients with solid tumors .
Biochemical Analysis
Biochemical Properties
RGB-286638 free base inhibits the kinase activity of cyclin T1-CDK9, cyclin B1-CDK1, cyclin E-CDK2, cyclin D1-CDK4, cyclin E-CDK3, and p35-CDK5 . It also inhibits GSK-3β, TAK1, Jak2, and MEK1 . These interactions are crucial for its role in biochemical reactions.
Cellular Effects
This compound has a broad cellular activity, inhibiting cell proliferation and inducing apoptosis . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of RNA polymerase II phosphorylation, which precedes the disappearance of Mcl-1 protein and induction of PARP cleavage . This leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows a time-dependent effect. For instance, it inhibits 50% of colony formation within 1 hour of exposure and 90% within 6 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific threshold effects or toxic effects at high doses are not mentioned in the available literature.
Metabolic Pathways
Given its broad range of kinase targets, it likely interacts with various enzymes and cofactors in multiple metabolic pathways .
Transport and Distribution
Given its broad range of targets, it likely interacts with various transporters or binding proteins .
Subcellular Localization
Given its broad range of targets, it likely localizes to various compartments or organelles .
Properties
IUPAC Name |
1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N7O4/c1-39-16-13-34-9-11-35(12-10-34)19-20-5-7-21(8-6-20)26-25-27(32-31-26)22-3-2-4-23(24(22)28(25)37)30-29(38)33-36-14-17-40-18-15-36/h2-8H,9-19H2,1H3,(H,31,32)(H2,30,33,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSYZSRXVVCHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)CC2=CC=C(C=C2)C3=NNC4=C3C(=O)C5=C4C=CC=C5NC(=O)NN6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229072 | |
| Record name | RGB-286638 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784210-88-4 | |
| Record name | N-[1,4-Dihydro-3-[4-[[4-(2-methoxyethyl)-1-piperazinyl]methyl]phenyl]-4-oxoindeno[1,2-c]pyrazol-5-yl]-N′-4-morpholinylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=784210-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RGB-286638 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0784210884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RGB-286638 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RGB-286638 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GAJ98SC2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


